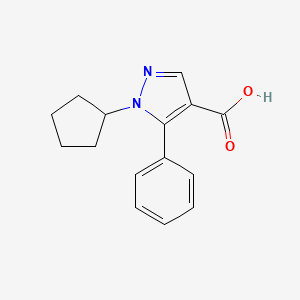

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a central pyrazole ring substituted at position 1 with a cyclopentyl group, at position 5 with a phenyl group, and at position 4 with a carboxylic acid moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclopentyl and phenyl groups) and hydrogen-bonding capacity (via the carboxylic acid) . The compound’s crystallographic data (e.g., bond angles, packing patterns) remain unreported, but structurally similar pyrazole-carboxylic acids exhibit planar pyrazole rings and intermolecular hydrogen bonding involving the carboxylic acid group .

Properties

IUPAC Name |

1-cyclopentyl-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)13-10-16-17(12-8-4-5-9-12)14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIOANPDBKGDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, cyclopentanone can react with phenylhydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or cyclopentyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, analgesic, or anticancer properties.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound can be a precursor for the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding.

Biological Studies: It can act as an inhibitor or activator of biological pathways, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid and related compounds:

*Calculated based on formula C₁₆H₁₈N₂O₂.

Key Insights:

- Steric Effects : The cyclopentyl group in the target compound provides intermediate steric hindrance compared to smaller isopropyl () or bulkier cyclohexyl () groups. This balance may optimize binding in biological targets or crystal packing .

- Electronic Effects : Substituents on the phenyl ring (e.g., 4-methoxy in -chloro in ) modulate electronic properties. The unsubstituted phenyl in the target compound may prioritize hydrophobic interactions over directed bonding .

- Hydrogen Bonding: The carboxylic acid group enables hydrogen-bonded dimer formation, as observed in 5-amino-1-phenyl derivatives () and cyclohexyl analogs (). This property is critical for crystal engineering and supramolecular assembly .

Biological Activity

1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound notable for its unique structure, featuring a cyclopentyl group at position 1 and a phenyl group at position 5 of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The biological activity of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, which may involve:

- Hydrogen bonding : Facilitating interactions with target proteins.

- Hydrophobic interactions : Enhancing binding affinity to lipid environments.

- Covalent bonding : Forming stable complexes with target sites.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, showing significant inhibition of TNFα and IL-17 production in vitro. For instance, compounds derived from similar pyrazole scaffolds have demonstrated IC50 values ranging from 0.01 to 0.1 µM against these targets .

- Xanthine Oxidoreductase Inhibition : A related study on pyrazole derivatives revealed that certain compounds exhibited potent inhibitory activity against xanthine oxidoreductase (XOR), with some achieving IC50 values in the nanomolar range . This suggests potential applications in treating conditions associated with elevated uric acid levels, such as gout.

- Antiparasitic Activity : The compound has shown promising results against Leishmania major, where it inhibits the enzyme pteridine reductase 1 (LmPTR1), crucial for the parasite's survival. This interaction results in effective antipromastigote activity, indicating its potential as an antiparasitic agent .

Case Study 1: Anti-inflammatory Properties

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Among them, 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid was highlighted for its ability to reduce cytokine release in human cell lines, demonstrating its therapeutic potential in inflammatory diseases.

Case Study 2: Xanthine Oxidase Inhibition

In a comparative study involving multiple pyrazole derivatives, 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid was found to possess significant XOR inhibitory activity. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl group could enhance inhibitory potency.

Comparative Analysis

To better understand the biological activity of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid | Methyl group at position 3 | Moderate anti-inflammatory effects |

| 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | Methyl group at position 5 | Reduced potency against XOR |

| 1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid | Propyl group instead of phenyl | Similar anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.